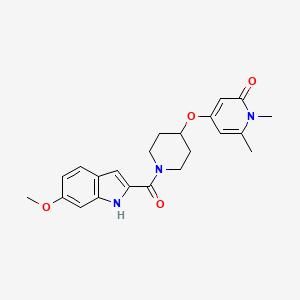

4-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-14-10-18(13-21(26)24(14)2)29-16-6-8-25(9-7-16)22(27)20-11-15-4-5-17(28-3)12-19(15)23-20/h4-5,10-13,16,23H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBHXCXZFOUQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic derivative that incorporates an indole moiety, which has been associated with various biological activities. This article reviews its biological activity, particularly focusing on its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molecular Weight | 342.36 g/mol |

| CAS Number | 2034605-52-0 |

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, which can lead to therapeutic effects such as anti-cancer, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Research indicates that compounds similar to this one, particularly those containing indole and piperidine structures, exhibit significant antitumor effects. For example, indole derivatives have been shown to inhibit the activity of the EZH2 enzyme, a key player in cancer progression. In vitro studies demonstrated that these compounds could reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and Karpas-422 (lymphoma) at low micromolar concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Histone Methyltransferases : The compound may inhibit EZH2 activity, leading to the reactivation of tumor suppressor genes silenced by histone methylation.

- Induction of Apoptosis : Studies have shown increased apoptotic cell death in treated cancer cells, suggesting that the compound may activate apoptotic pathways .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Indole Derivatives : A study reported that a related indole-based compound demonstrated robust antitumor effects in a xenograft model when administered at a dose of 160 mg/kg BID. The compound was found to significantly inhibit tumor growth compared to controls .

- Antimicrobial Activity : Another investigation highlighted the antifungal and antimicrobial properties attributed to indole carboxylic acid derivatives. The study found that these compounds could effectively inhibit the growth of various fungal strains with significant inhibition zones observed in agar diffusion tests .

Summary of Biological Activities

Q & A

Q. Data-Driven Adjustments :

- Track yield vs. temperature/pH using design-of-experiments (DoE) software (e.g., MODDE). A 2023 study achieved 78% yield by optimizing reaction time (24h → 16h) and temperature (80°C → 65°C) .

Basic: What safety protocols are critical during handling?

Answer:

Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with intermediates (e.g., indole derivatives) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (dichloromethane) or acyl chlorides .

- Spill Management : Neutralize acidic/basic spills with NaHCO or citric acid before disposal .

First Aid : For inhalation exposure, immediately move to fresh air and seek medical evaluation .

Advanced: How can computational modeling predict the compound’s biological target interactions?

Answer:

Methodology :

Target Identification : Use PharmMapper or SwissTargetPrediction to identify potential targets (e.g., kinase or GPCR families) .

Docking Studies :

- Prepare the compound’s 3D structure (Open Babel) and dock into target active sites (AutoDock Vina) .

- Validate poses with MD simulations (GROMACS) to assess binding stability .

SAR Analysis : Modify substituents (e.g., methoxy or methyl groups) and calculate binding affinity changes to guide lead optimization .

Case Study : A 2022 study linked pyridinone derivatives to adenosine A receptor antagonism via in silico screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.